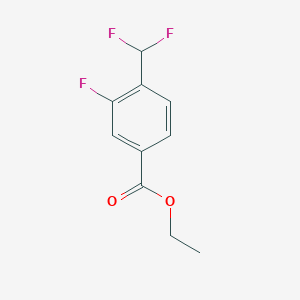
Ethyl 4-(difluoromethyl)-3-fluorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(difluoromethyl)-3-fluorobenzoate is an organic compound that belongs to the class of fluorinated benzoates This compound is characterized by the presence of both difluoromethyl and fluorine substituents on the benzene ring, which significantly influence its chemical properties and reactivity
作用机制
Target of Action
Ethyl 4-(difluoromethyl)-3-fluorobenzoate is a chemical compound that is used commercially as an intermediate to several fungicides . The primary targets of this compound are enzymes involved in the biochemical pathways of certain fungi, particularly those that act by inhibiting succinate dehydrogenase (SDHI) .
Mode of Action
The mode of action of this compound involves its interaction with these target enzymes. It binds to the active sites of these enzymes, inhibiting their function and disrupting the normal biochemical processes of the fungi. This results in the inhibition of fungal growth and reproduction .
Biochemical Pathways
This compound affects the biochemical pathways related to the metabolism of fungi. Specifically, it inhibits the succinate dehydrogenase enzyme, which plays a crucial role in the citric acid cycle, also known as the Krebs cycle . This cycle is essential for the production of ATP, the main energy source for cellular processes. By inhibiting this enzyme, this compound disrupts the energy production of the fungi, leading to their death .
Pharmacokinetics
Based on its chemical properties, it is expected to have a low aqueous solubility and a low volatility . These properties may impact its bioavailability, as well as its distribution within the environment and organisms .
Result of Action
The result of the action of this compound is the inhibition of fungal growth and reproduction. By disrupting the energy production of the fungi, it leads to their death . This makes it an effective fungicide, particularly against fungi that are resistant to other types of fungicides .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its efficacy and stability may be affected by factors such as temperature, pH, and the presence of other chemicals in the environment . More research is needed to fully understand how these factors influence the action of this compound .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(difluoromethyl)-3-fluorobenzoate typically involves the difluoromethylation of a suitable benzoate precursor. One common method is the metal-mediated stepwise difluoromethylation reaction, where difluoromethylation reagents are used to introduce the difluoromethyl group onto the aromatic ring . The reaction conditions often involve the use of metal catalysts such as palladium or copper, along with appropriate ligands and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using advanced catalytic systems. These processes are designed to be efficient and cost-effective, ensuring high yields and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis .
化学反应分析
Types of Reactions
Ethyl 4-(difluoromethyl)-3-fluorobenzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzene ring .
科学研究应用
Ethyl 4-(difluoromethyl)-3-fluorobenzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals, materials science, and other industrial applications.
相似化合物的比较
Ethyl 4-(difluoromethyl)-3-fluorobenzoate can be compared with other fluorinated benzoates, such as:
- Ethyl 4-(trifluoromethyl)-3-fluorobenzoate
- Ethyl 4-(difluoromethyl)-3-chlorobenzoate
- Ethyl 4-(difluoromethyl)-3-bromobenzoate
These compounds share similar structural features but differ in the nature and position of the substituents on the benzene ring. The unique combination of difluoromethyl and fluorine substituents in this compound imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .
属性
IUPAC Name |
ethyl 4-(difluoromethyl)-3-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-2-15-10(14)6-3-4-7(9(12)13)8(11)5-6/h3-5,9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVATHSVUMTIIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1417459-60-9 |
Source


|
| Record name | ethyl 4-(difluoromethyl)-3-fluorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}hexanamide](/img/structure/B2724406.png)
![N-(4-methylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2724407.png)
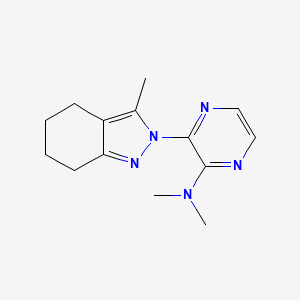

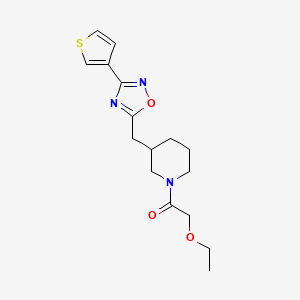
![ethyl 2-[8-(2,5-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2724413.png)
![2-methyl-1,1-dioxo-2H,3H,4H-1lambda6-pyrazolo[1,5-e][1,2,5]thiadiazine-8-carboxylic acid](/img/structure/B2724415.png)
![7,7,9,9-Tetrafluorobicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B2724420.png)
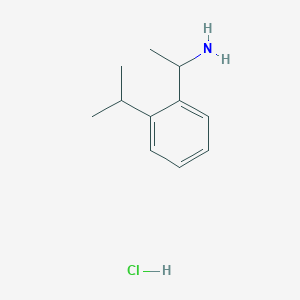
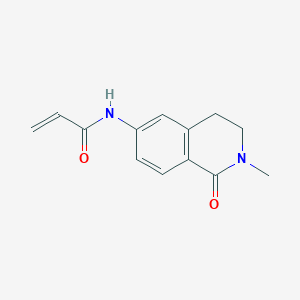
![3-[1-(4-Methylphthalazin-1-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2724425.png)
![4-Amino-N-[2-(dimethylamino)ethyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2724426.png)
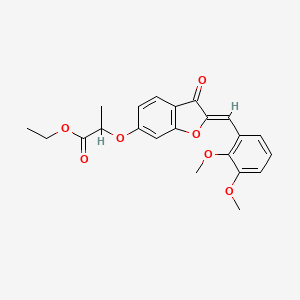
![3-(3-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)isochroman-1-one](/img/structure/B2724429.png)
